molecular formula C19H28N2 B5076043 1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine

1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine

Cat. No.: B5076043
M. Wt: 284.4 g/mol
InChI Key: DZGQRVIEVQBMOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-benzyl-N-(2-bicyclo[221]heptanyl)piperidin-4-amine is a complex organic compound featuring a bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine typically involves multiple steps. One common approach is the [2 + 2] cycloaddition reaction, which is used to form the bicyclic structure. This reaction often requires photochemical conditions, such as the use of a mercury lamp . The synthesis may also involve the use of various reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, solvents, and catalysts to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.

Scientific Research Applications

1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine involves its interaction with specific molecular targets. These targets may include neurotransmitter receptors or enzymes involved in metabolic pathways. The compound’s bicyclic structure allows it to fit into specific binding sites, thereby modulating the activity of these targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine is unique due to its specific combination of a bicyclic structure and a piperidine ring. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-benzyl-N-(2-bicyclo[2.2.1]heptanyl)piperidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2/c1-2-4-15(5-3-1)14-21-10-8-18(9-11-21)20-19-13-16-6-7-17(19)12-16/h1-5,16-20H,6-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZGQRVIEVQBMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2NC3CCN(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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